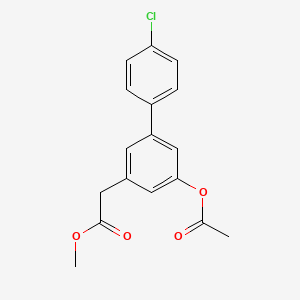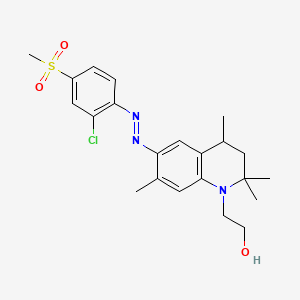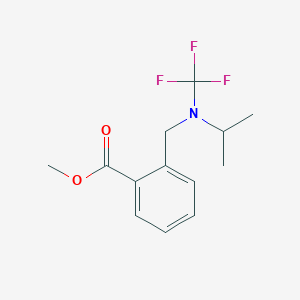![molecular formula C16H14ClNO2 B13947102 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride typically involves the acylation of 2-methyl-4-aminobenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
化学反応の分析
Types of Reactions
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学的研究の応用
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is used in various scientific research applications, including:
作用機序
The mechanism of action of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride involves its ability to act as an acylating agent. The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters . This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
Uniqueness
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s ability to act as an acylating agent makes it valuable in the synthesis of various organic molecules .
特性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C16H14ClNO2/c1-10-5-3-4-6-14(10)16(20)18-12-7-8-13(15(17)19)11(2)9-12/h3-9H,1-2H3,(H,18,20) |
InChIキー |
UFKZQXMKNNRXQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


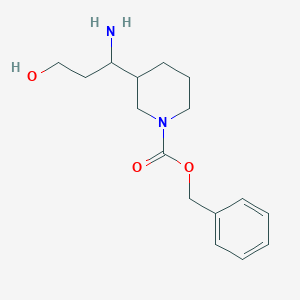

![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
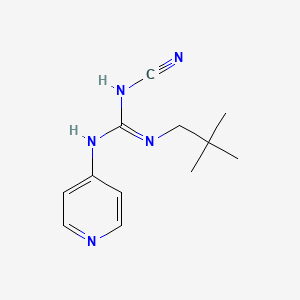

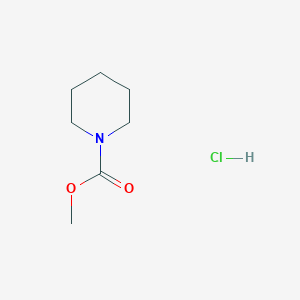

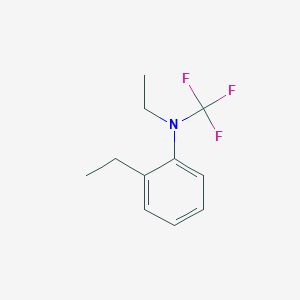
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
